3'-Deoxy-N6,N6-dimethyladenosine
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Overview
Description
3’-Deoxy-N6,N6-dimethyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 3’-Deoxy-N6,N6-dimethyladenosine involves several steps, typically starting with the modification of adenosine. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Deoxy-N6,N6-dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Scientific Research Applications
3’-Deoxy-N6,N6-dimethyladenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 3’-Deoxy-N6,N6-dimethyladenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, leading to the disruption of cellular processes essential for cancer cell survival. The primary molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
3’-Deoxy-N6,N6-dimethyladenosine can be compared with other similar compounds, such as:
3’-Deoxy-3’-fluoro-N6,N6-dimethyladenosine: Another purine nucleoside analog with similar antitumor activity but with a fluorine substitution.
N6,N6-Dimethyladenosine: A modified ribonucleoside found in rRNA and tRNA, with distinct biological roles. The uniqueness of 3’-Deoxy-N6,N6-dimethyladenosine lies in its specific structural modifications, which confer its unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C12H17N5O3 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3 |
InChI Key |
VDYVUSHAIIBDOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Origin of Product |
United States |
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